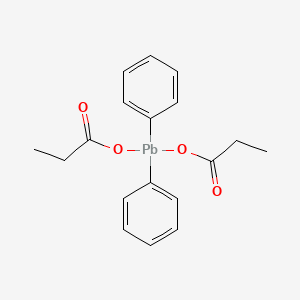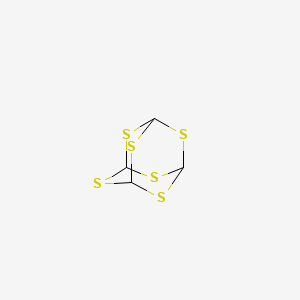
Glycerol diacetate laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol diacetate laurate, also known as 1,3-diacetoxy-2-propanyl laurate, is an ester compound with the molecular formula C19H34O6. It is formed by the esterification of glycerol with lauric acid and acetic acid. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol diacetate laurate can be synthesized through the esterification of glycerol with lauric acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This involves the use of a fixed-bed reactor where glycerol and lauric acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Glycerol diacetate laurate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol, lauric acid, and acetic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new ester compounds.
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol, lauric acid, and acetic acid.
Transesterification: New ester compounds and glycerol.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
Scientific Research Applications
Glycerol diacetate laurate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of glycerol diacetate laurate involves its ability to interact with lipid membranes and proteins. It can form stable emulsions with lipids, enhancing the solubility and bioavailability of hydrophobic compounds. Additionally, this compound can undergo hydrolysis to release glycerol, lauric acid, and acetic acid, which can further interact with biological molecules and pathways .
Comparison with Similar Compounds
Glycerol diacetate laurate can be compared with other similar compounds such as:
Glycerol monolaurate: Known for its antimicrobial properties and used in food preservation and personal care products.
Glycerol tristearate: Used as a thickening agent in cosmetics and food products.
Glycerol monooleate: Employed as an emulsifier and surfactant in various industrial applications.
This compound is unique due to its dual ester groups, which provide enhanced emulsifying properties and make it suitable for a wide range of applications.
Properties
CAS No. |
55191-43-0 |
|---|---|
Molecular Formula |
C19H34O6 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl dodecanoate |
InChI |
InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3 |
InChI Key |
IADBTKCAYVABOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



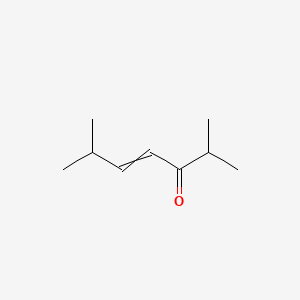
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

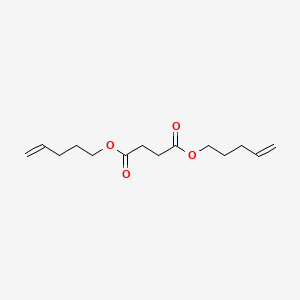
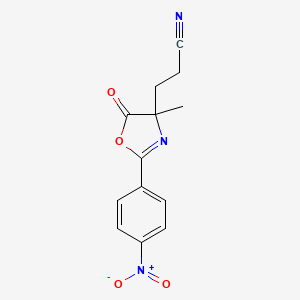
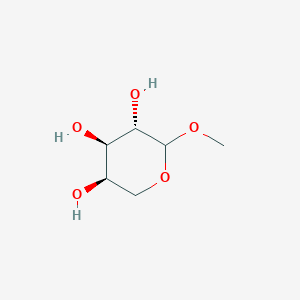
![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
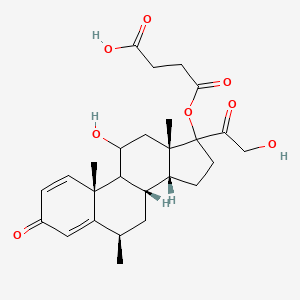
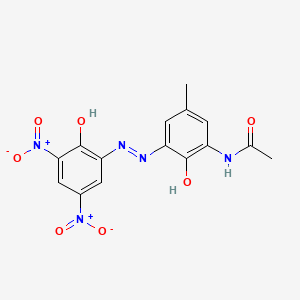
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
